3-(4-fluorophenyl)-3-hydroxy-1-(3-methylphenyl)-2,3,6,7-tetrahydro-5H-imidazo[2,1-b][1,3]thiazin-1-ium
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Overview
Description
3-(4-fluorophenyl)-3-hydroxy-1-(3-methylphenyl)-2,3,6,7-tetrahydro-5H-imidazo[2,1-b][1,3]thiazin-1-ium is a complex organic compound featuring a unique structure that combines fluorophenyl and methylphenyl groups with an imidazo-thiazin ring system. This compound is of significant interest in medicinal chemistry due to its potential pharmacological properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(4-fluorophenyl)-3-hydroxy-1-(3-methylphenyl)-2,3,6,7-tetrahydro-5H-imidazo[2,1-b][1,3]thiazin-1-ium typically involves multi-step organic reactions
Formation of the Imidazo-Thiazin Core: This step often involves the cyclization of appropriate precursors under acidic or basic conditions.
Introduction of Substituents: The fluorophenyl and methylphenyl groups are introduced through electrophilic aromatic substitution reactions, using reagents such as fluorobenzene and methylbenzene under controlled conditions.
Industrial Production Methods
In an industrial setting, the synthesis of this compound would be scaled up using continuous flow reactors to ensure consistent quality and yield. The reaction conditions would be optimized for temperature, pressure, and solvent choice to maximize efficiency and minimize by-products.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the hydroxy group, forming ketones or aldehydes.
Reduction: Reduction reactions can target the imidazo-thiazin ring, potentially leading to ring-opening or hydrogenation products.
Substitution: The aromatic rings can undergo various substitution reactions, such as halogenation or nitration, depending on the reagents used.
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate (KMnO₄) or chromium trioxide (CrO₃) in acidic conditions.
Reduction: Catalytic hydrogenation using palladium on carbon (Pd/C) or lithium aluminum hydride (LiAlH₄).
Substitution: Halogenation using chlorine (Cl₂) or bromine (Br₂) in the presence of a Lewis acid catalyst.
Major Products
The major products of these reactions depend on the specific conditions and reagents used. For example, oxidation of the hydroxy group typically yields a ketone, while substitution reactions on the aromatic rings can introduce various functional groups.
Scientific Research Applications
Chemistry
In chemistry, this compound is used as a building block for synthesizing more complex molecules. Its unique structure allows for the exploration of new reaction pathways and the development of novel synthetic methodologies.
Biology
Biologically, the compound has shown potential as an enzyme inhibitor, particularly targeting enzymes involved in metabolic pathways. Its ability to interact with specific proteins makes it a valuable tool in biochemical research.
Medicine
In medicinal chemistry, the compound is being investigated for its potential therapeutic properties. Preliminary studies suggest it may have anti-inflammatory, antimicrobial, and anticancer activities, making it a candidate for drug development.
Industry
Industrially, the compound can be used in the development of new materials with specific properties, such as enhanced stability or reactivity. Its unique structure allows for the design of materials with tailored functionalities.
Mechanism of Action
The mechanism of action of 3-(4-fluorophenyl)-3-hydroxy-1-(3-methylphenyl)-2,3,6,7-tetrahydro-5H-imidazo[2,1-b][1,3]thiazin-1-ium involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s structure allows it to fit into the active sites of these targets, inhibiting their activity or altering their function. This interaction can disrupt metabolic pathways or signal transduction processes, leading to the observed biological effects.
Comparison with Similar Compounds
Similar Compounds
- 3-(4-chlorophenyl)-3-hydroxy-1-(3-methylphenyl)-2,3,6,7-tetrahydro-5H-imidazo[2,1-b][1,3]thiazin-1-ium
- 3-(4-bromophenyl)-3-hydroxy-1-(3-methylphenyl)-2,3,6,7-tetrahydro-5H-imidazo[2,1-b][1,3]thiazin-1-ium
- 3-(4-methylphenyl)-3-hydroxy-1-(3-methylphenyl)-2,3,6,7-tetrahydro-5H-imidazo[2,1-b][1,3]thiazin-1-ium
Uniqueness
The uniqueness of 3-(4-fluorophenyl)-3-hydroxy-1-(3-methylphenyl)-2,3,6,7-tetrahydro-5H-imidazo[2,1-b][1,3]thiazin-1-ium lies in the presence of the fluorophenyl group, which imparts distinct electronic properties. This fluorine atom can influence the compound’s reactivity, stability, and interaction with biological targets, making it a valuable compound for various applications.
Properties
Molecular Formula |
C19H20FN2OS+ |
---|---|
Molecular Weight |
343.4 g/mol |
IUPAC Name |
3-(4-fluorophenyl)-1-(3-methylphenyl)-2,5,6,7-tetrahydroimidazo[2,1-b][1,3]thiazin-4-ium-3-ol |
InChI |
InChI=1S/C19H20FN2OS/c1-14-4-2-5-17(12-14)21-13-19(23,15-6-8-16(20)9-7-15)22-10-3-11-24-18(21)22/h2,4-9,12,23H,3,10-11,13H2,1H3/q+1 |
InChI Key |
POKZFMGEFGVZBX-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC(=CC=C1)N2CC([N+]3=C2SCCC3)(C4=CC=C(C=C4)F)O |
Origin of Product |
United States |
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